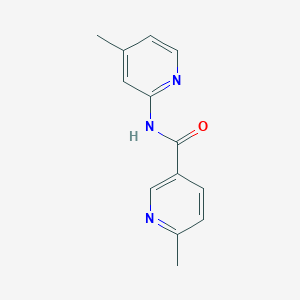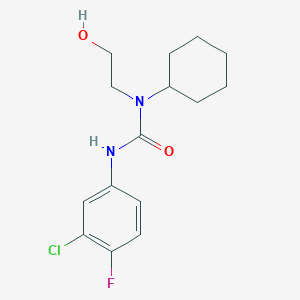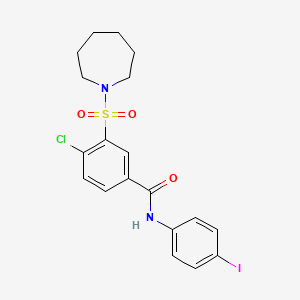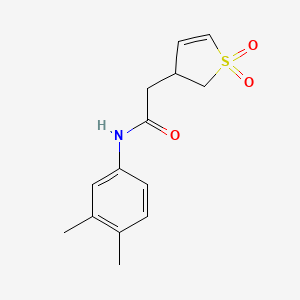![molecular formula C16H20N2O2 B7537718 1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione, commonly known as DMID, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMID is a derivative of indole-2,3-dione and is synthesized through a multistep process involving several chemical reactions.
作用机制
The mechanism of action of DMID is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules, such as proteins and nucleic acids. DMID has been shown to have a high binding affinity for certain proteins, making it a useful tool for studying protein-protein interactions and other biochemical processes.
Biochemical and Physiological Effects:
DMID has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit the growth of certain bacteria. DMID has also been shown to have antioxidant properties, which may make it useful in the prevention and treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using DMID in lab experiments is its high binding affinity for certain proteins, which makes it a valuable tool for studying protein-protein interactions and other biochemical processes. However, the synthesis of DMID is a complex process that requires specialized knowledge and equipment, and the compound may not be readily available in certain research settings.
未来方向
There are several potential future directions for research involving DMID, including the development of new fluorescent probes for studying biomolecules, the synthesis of new compounds with potential applications in drug discovery and development, and the investigation of the compound's potential therapeutic uses in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of DMID and its potential effects on human health.
合成方法
The synthesis of DMID involves a multistep process that begins with the reaction of indole-2,3-dione with 3,5-dimethylpiperidine. The resulting product is then subjected to several chemical reactions, including oxidation, reduction, and cyclization, to obtain the final product. The synthesis of DMID is a complex process that requires specialized knowledge and equipment.
科学研究应用
DMID has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of DMID as a fluorescent probe for studying the binding of proteins and other biomolecules. DMID has also been used as a precursor for the synthesis of several other compounds with potential applications in drug discovery and development.
属性
IUPAC Name |
1-[(3,5-dimethylpiperidin-1-yl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-7-12(2)9-17(8-11)10-18-14-6-4-3-5-13(14)15(19)16(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNIGYGUXVWACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CN2C3=CC=CC=C3C(=O)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)




![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)